Thiochroman-4-one
Overview
Description
Synthesis of Thiochroman-4-one Derivatives
Thiochroman-4-one and its derivatives are synthesized through various methods, each contributing to the structural diversity and potential biological activity of these compounds. The synthesis of 2,3,4-trisubstituted thiochromanes has been achieved using a cupreine-catalyzed tandem Michael addition-Henry reaction, which provides good diastereoselectivities and enantioselectivities . Another approach involves the synthesis of thiochroman-4-one derivatives, such as pyrazoles and isoxazoles, which have shown inhibitory activity against certain bacteria . Additionally, cationic cycloadditions have been utilized to synthesize polysubstituted thiochromans with high yields and diastereoselectivity . The [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions has also been reported for the synthesis of 4-amino thiochromans . Moreover, an unprecedented intramolecular electrophilic aromatic substitution has been employed to synthesize 3-amino-thiochromanes from 4-benzyl 2-thiazolines .
Molecular Structure and Chemical Reactions
The molecular structure of thiochroman-4-one derivatives has been characterized by various spectroscopic techniques, including NMR and X-ray diffraction studies. These studies have helped in understanding the stereochemistry of the synthesized compounds . The physical and spectral characteristics of thiochroman-4-ones have been distinguished from related compounds using mass, NMR, and UV spectra . The structural activity relationship (SAR) of these compounds has been established, and quantum chemical calculations using the DFT approach have been performed to rationalize the stereochemical outcomes .
Biological Activity and Potential Applications
Thiochroman-4-one derivatives have been evaluated for their antimicrobial activity, with some compounds displaying moderate to excellent activity against pathogenic organisms . The antifungal activity of 2-(indole-3-yl)-thiochroman-4-ones synthesized via ionic liquid catalysis has been reported to be better than fluconazole . Furthermore, certain thiochroman-4-one derivatives have exhibited higher anticancer activity when tested against human tumor cell lines .
Physical and Chemical Properties
The physical and chemical properties of thiochroman-4-ones are crucial for their potential as pharmaceutical agents. Pharmacokinetic studies reveal that these derivatives exhibit an acceptable predictive ADMET profile and good drug-likeness, which is essential for their development as drugs . The effect of substituents on the formation of thiochroman-4-ones and their differentiation from thiocoumarins has been discussed in terms of their mass, NMR, and UV spectral properties .
Case Studies and Practical Applications
Case studies involving the synthesis and application of thiochroman-4-one derivatives highlight their potential as pharmaceutical agents. The most effective growth inhibitor of B. subtilis among the synthesized compounds was a pyrazole derivative of thiochroman-4-one . The novel antifungal activities of 2-(indole-3-yl)-thiochroman-4-ones suggest their efficiency as antifungal agents . The anticancer activities of new chroman-4-one/thiochroman-4-one derivatives have been evaluated, with thiochromanone skeleton-containing compounds showing higher activity .
Scientific Research Applications
Synthesis and Reactions
Thiochroman-4-ones are significant as precursors in the synthesis of various heterocyclic rings. Their reactions can lead to the formation of diverse heterocycles like pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This versatility makes thiochroman-4-ones crucial in synthetic chemistry (Bondock & Metwally, 2008).
Biological Activity
Some derivatives of thiochroman-4-one, specifically pyrazoles and isoxazoles, exhibit notable in vitro inhibitory activity against bacteria like Bacillus subtilis and Pseudomonas fluorescens. This highlights their potential in developing new antimicrobial agents (Ramalingam et al., 1977).
Novel Synthesis Techniques
Recent advancements in synthesis techniques allow for the efficient production of thiochromans, including 4-amino thiochromans, through a formal [3+3] annulation reaction of aminocyclopropanes with thiophenols. This method is characterized by its mild conditions and good functional group tolerance, offering new pathways for synthesizing complex drug molecules (Wang, Jeon, & Waser, 2020).
Antimicrobial and Pharmacokinetic Studies
A series of spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one and other moieties have shown moderate to excellent antibacterial and antifungal activities. These compounds also exhibit an acceptable predictive ADMET profile, indicating their potential as drug candidates (Chouchène et al., 2022).
Antimalarial Activity
Carbohydrate-derived thiochromans with certain structural features, such as short chain alkyl substituents, have shown significant antimalarial activity. This underscores the importance of thiochroman-4-one derivatives in the search for new antimalarial drugs (Madumo, Moshapo, & Kinfe, 2018).
Anticancer Potential
Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects, including inhibition of cellular proliferation and induction of apoptosis in certain cancer cell lines. These findings suggest the potential of thiochroman-4-one derivatives as anticancer agents (Lee, 2013).
Safety And Hazards
When handling Thiochroman-4-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas910.
Future Directions
Thiochroman-4-one derivatives have shown immense similarity with the chroman-4-one compounds and could be considered as potential scaffolds with a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial, and antileishmanial11. Further research and development in this area could lead to the discovery of new drugs and therapies.
properties
IUPAC Name |
2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSWZMJOGOPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188762 | |
Record name | Thiochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochroman-4-one | |
CAS RN |
3528-17-4 | |
Record name | Thiochromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiochroman-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113603 | |
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Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.499 | |
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Record name | Thiochroman-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZW54A3MY | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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